(2S,4S)-4-(4-Bromo-3-methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid (2S,4S)-4-(4-Bromo-3-methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 1354486-41-1
VCID: VC2690957
InChI: InChI=1S/C17H22BrNO5/c1-10-7-11(5-6-13(10)18)23-12-8-14(15(20)21)19(9-12)16(22)24-17(2,3)4/h5-7,12,14H,8-9H2,1-4H3,(H,20,21)/t12-,14-/m0/s1
SMILES: CC1=C(C=CC(=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)Br
Molecular Formula: C17H22BrNO5
Molecular Weight: 400.3 g/mol

(2S,4S)-4-(4-Bromo-3-methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

CAS No.: 1354486-41-1

Cat. No.: VC2690957

Molecular Formula: C17H22BrNO5

Molecular Weight: 400.3 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-4-(4-Bromo-3-methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid - 1354486-41-1

Specification

CAS No. 1354486-41-1
Molecular Formula C17H22BrNO5
Molecular Weight 400.3 g/mol
IUPAC Name (2S,4S)-4-(4-bromo-3-methylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C17H22BrNO5/c1-10-7-11(5-6-13(10)18)23-12-8-14(15(20)21)19(9-12)16(22)24-17(2,3)4/h5-7,12,14H,8-9H2,1-4H3,(H,20,21)/t12-,14-/m0/s1
Standard InChI Key FGTUZHYOSRKMGX-JSGCOSHPSA-N
Isomeric SMILES CC1=C(C=CC(=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)Br
SMILES CC1=C(C=CC(=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)Br
Canonical SMILES CC1=C(C=CC(=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Identification

(2S,4S)-4-(4-Bromo-3-methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a complex organic molecule featuring a pyrrolidine core with stereochemically defined substituents. The compound incorporates several key functional groups including a carboxylic acid, a tert-butoxycarbonyl (Boc) protecting group, and a 4-bromo-3-methylphenoxy moiety. The specific (2S,4S) stereochemistry indicates precise spatial orientation of substituents at positions 2 and 4 of the pyrrolidine ring, which is crucial for its biological activity and synthetic utility.

Chemical Identifiers and Registry Information

The compound is registered under various chemical identification systems as summarized in Table 1:

ParameterValue
CAS Number1354486-41-1
Molecular FormulaC₁₇H₂₂BrNO₅
Molecular Weight400.3 g/mol
IUPAC Name(2S,4S)-4-(4-bromo-3-methylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChIInChI=1S/C17H22BrNO5/c1-10-7-11(5-6-13(10)18)23-12-8-14(15(20)21)19(9-12)16(22)24-17(2,3)4/h5-7,12,14H,8-9H2,1-4H3,(H,20,21)/t12-,14-/m0/s1
Standard InChIKeyFGTUZHYOSRKMGX-JSGCOSHPSA-N
Canonical SMILESCC1=C(C=CC(=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)Br

The structural and identification parameters provide a comprehensive chemical signature that uniquely identifies this compound in chemical databases and literature.

Physical and Chemical Properties

Physicochemical Characteristics

The physical and chemical properties of (2S,4S)-4-(4-Bromo-3-methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid are fundamental to understanding its behavior in various chemical and biological systems. Though specific empirical data on this exact compound is limited in the available literature, general properties can be inferred from its structure and comparison with similar compounds.

As a crystalline solid at room temperature, the compound exhibits specific behavior based on its functional groups. The carboxylic acid moiety contributes to its acidic nature, while the tert-butoxycarbonyl group provides relative stability against various chemical conditions while serving as a protecting group for the pyrrolidine nitrogen .

Research Significance and Applications

Utility in Organic Synthesis

Beyond medicinal applications, this compound serves as a valuable building block in organic synthesis. The presence of multiple functional groups—carboxylic acid, protected amine, and aryl bromide—provides versatile handles for further transformations:

  • The carboxylic acid group can participate in esterification, amidation, or reduction reactions

  • The Boc-protected amine can be deprotected under acidic conditions to reveal a reactive secondary amine

  • The aryl bromide functionality allows for various cross-coupling reactions such as Suzuki, Stille, or Heck couplings

  • The specific stereochemistry provides opportunities for stereoselective transformations

These characteristics make the compound a valuable synthetic intermediate for constructing more complex molecular architectures with defined stereochemistry .

Hazard TypeClassificationPrecautionary Statements
Skin irritationCategory 2Avoid skin contact; Wear protective gloves
Eye irritationCategory 2AAvoid eye contact; Wear eye protection
Respiratory systemSingle exposure, Category 3Use only in well-ventilated areas; Avoid breathing dust/fumes

Proper handling procedures include working in well-ventilated areas, using appropriate personal protective equipment, and following standard laboratory safety protocols for chemical handling .

Comparative Analysis with Related Compounds

Structural Analogues and Derivatives

Several structural analogues of (2S,4S)-4-(4-Bromo-3-methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid exist with variations in the aromatic substitution pattern. Table 3 presents a comparison of key properties:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
(2S,4S)-4-(4-Bromo-3-methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid1354486-41-1C₁₇H₂₂BrNO₅400.3Reference compound
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylic acid1354487-85-6C₂₀H₂₉NO₅Not specifiedIsopropyl group instead of bromine
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(3-methyl-4-nitrophenoxy)-2-pyrrolidinecarboxylic acid1217621-04-9C₁₇H₂₂N₂O₇366.37Nitro group instead of bromine
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylic acid869681-95-8C₁₇H₂₃NO₅321.38Methyl at position 2, no bromine

This comparison illustrates the diversity of substitution patterns possible on the phenoxy moiety while maintaining the core pyrrolidine structure with (2S,4S) stereochemistry .

Structure-Activity Relationships

The variations in substitution patterns among these analogues can significantly impact their reactivity, binding properties, and potential biological activities. For instance:

  • The bromine substituent in (2S,4S)-4-(4-Bromo-3-methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid provides a reactive site for cross-coupling reactions and introduces specific electronic and steric effects

  • The isopropyl derivative exhibits increased lipophilicity, potentially affecting solubility and membrane permeability

  • The nitro derivative introduces a polar, electron-withdrawing group that dramatically alters the electronic properties of the aromatic ring

  • Position changes of the methyl group affect the spatial arrangement and potential interaction with biological targets

These structure-activity relationships are crucial when considering these compounds as synthetic intermediates or potential pharmacophores .

Current Research Directions and Future Perspectives

Emerging Applications

Current research involving (2S,4S)-4-(4-Bromo-3-methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid and related compounds continues to expand, particularly in the development of novel synthetic methodologies and pharmaceutical applications. The compound's synthetic versatility makes it valuable in the preparation of complex molecular frameworks with defined stereochemistry.

Future Research Opportunities

Several promising research directions for this compound include:

  • Development of improved synthetic routes with higher yields and stereoselectivity

  • Exploration of cross-coupling reactions utilizing the aryl bromide functionality to create libraries of derivatives

  • Investigation of potential biological activities, particularly in areas where related compounds have shown promise

  • Application in the synthesis of peptidomimetics, leveraging the pyrrolidine core structure which mimics proline in peptide chains

These research avenues highlight the continued relevance of this compound in chemical and pharmaceutical research .

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